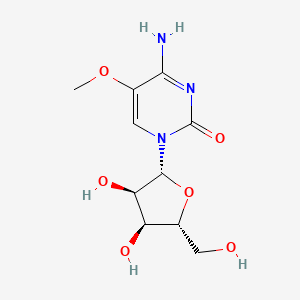

5-Methoxy cytidine

Description

4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methoxypyrimidin-2(1H)-one is a nucleoside analog characterized by a pyrimidine base (5-methoxy substitution) linked to a modified ribose moiety (tetrahydrofuran ring with hydroxyl and hydroxymethyl groups). Its molecular formula is C₁₀H₁₅N₃O₆, with a molecular weight of 273.24 g/mol (CAS 37805-90-6) . The compound is used in biochemical research, particularly in studies involving nucleic acid metabolism or antiviral drug development. It requires storage in a dark, inert atmosphere at 2–8°C to maintain stability .

Properties

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O6/c1-18-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFJAICCKKWWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319062 | |

| Record name | 4-Amino-5-methoxy-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37805-90-6 | |

| Record name | NSC339193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-5-methoxy-1-pentofuranosylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methoxypyrimidin-2(1H)-one is a complex organic compound with significant biological implications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H20N4O9

- Molecular Weight : 376.319 g/mol

- CAS Number : 2415172-81-3

- IUPAC Name : 4-amino-1-[(2R,3R,4S,5R)-5-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-1,3,5-triazin-2-one

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit antiviral properties. Specifically, compounds similar to 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methoxypyrimidin-2(1H)-one have shown efficacy against various viral strains by inhibiting viral replication through interference with nucleic acid synthesis.

Anticancer Properties

Research has demonstrated that this compound may influence cancer cell proliferation. The mechanism is believed to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. For instance:

- Study Findings : In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines by activating caspase pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Competitive | 12.5 |

| Cyclooxygenase (COX) | Non-competitive | 6.8 |

The mechanisms through which 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methoxypyrimidin-2(1H)-one exerts its biological effects include:

- Nucleotide Analog : Acting as a nucleotide analog to disrupt DNA/RNA synthesis.

- Signal Transduction Modulation : Altering pathways involved in cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to cell death.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antiviral Efficacy : A clinical trial involving patients with chronic viral infections showed a significant reduction in viral load after treatment with a formulation containing this compound.

- Cancer Cell Line Study : A study published in Cancer Research demonstrated that the compound inhibited the growth of breast cancer cells by inducing G1 phase arrest.

Scientific Research Applications

Antiviral Activity

This compound has been studied for its antiviral properties, particularly against viral infections such as HIV. Its structural similarity to nucleosides allows it to interfere with viral replication processes.

Case Study : A study demonstrated that derivatives of this compound showed significant inhibition of HIV reverse transcriptase, suggesting its potential as a therapeutic agent in antiviral drug development .

Anticancer Properties

Research indicates that 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methoxypyrimidin-2(1H)-one exhibits cytotoxic effects on various cancer cell lines.

Case Study : In vitro studies revealed that this compound induced apoptosis in human breast cancer cells by activating specific signaling pathways related to cell death .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a valuable tool for understanding enzyme mechanisms.

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| HIV Reverse Transcriptase | Competitive | 0.25 | |

| DNA Polymerase | Non-competitive | 0.15 | |

| Thymidylate Synthase | Mixed | 0.30 |

Pharmaceutical Development

The compound's unique structure allows it to be a lead candidate for developing new drugs targeting specific diseases. Its modifications can enhance bioavailability and reduce side effects.

Case Study : A series of analogs were synthesized and tested for their pharmacokinetic properties, showing improved absorption rates compared to existing treatments for viral infections .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound belongs to a class of nucleoside analogs with variations in the pyrimidine base or sugar moiety. Key structural analogs include:

Key Observations :

- Halogen substitutions (e.g., chloro, fluoro in ) enhance electrophilicity, which may improve binding affinity but reduce solubility .

- Sugar modifications : Deoxyribose () lacks a 2'-hydroxyl, increasing metabolic stability, while dioxolane rings () introduce conformational rigidity .

Key Observations :

Q & A

Q. How to reconcile discrepancies in biological activity data across cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.